molecular formula C7H13F2NO2 B2786923 tert-Butyl (2,2-difluoroethyl)carbamate CAS No. 1204333-50-5

tert-Butyl (2,2-difluoroethyl)carbamate

Cat. No.: B2786923
CAS No.: 1204333-50-5
M. Wt: 181.183
InChI Key: VQTOBQFJNNYMPX-UHFFFAOYSA-N
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Description

The Carbamate (B1207046) Group in Organic Synthesis

Organic carbamates, also known as urethanes, are a class of compounds that feature prominently in medicinal chemistry, materials science, and as indispensable tools in organic synthesis. orgsyn.orguni.lu The carbamate functional group is structurally an amide-ester hybrid and generally exhibits excellent chemical stability. orgsyn.orgbldpharm.com One of its most critical roles is as a protecting group for amines. nih.gov Among various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is arguably the most common in non-peptide chemistry due to its ease of installation and its selective removal under acidic conditions, while remaining stable to most nucleophiles and bases. fishersci.co.ukmasterorganicchemistry.comorganic-chemistry.org

The standard procedure for introducing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjkchemical.com The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), which cleaves the carbamate to regenerate the amine, releasing carbon dioxide and tert-butanol (B103910) (via a tert-butyl cation) in the process. masterorganicchemistry.comjkchemical.com This orthogonal stability allows for complex, multi-step syntheses where other functional groups can be manipulated without affecting the protected amine.

The Role of Fluorinated Moieties

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. google.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics. smolecule.comchemicalbook.com Incorporating fluorine or fluorinated groups can enhance several pharmacokinetic and physicochemical properties, including:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability. smolecule.comchemicalbook.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonds or dipole interactions. smolecule.com

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes. chemicalbook.com

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a molecule's ionization state at physiological pH. chemicalbook.com

The 2,2-difluoroethyl group (CHF₂CH₂–) is a particularly valuable building block as it serves as a bioisostere for other groups and can impart the beneficial properties of fluorine while maintaining a specific steric and electronic profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2,2-difluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTOBQFJNNYMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Tert Butyl 2,2 Difluoroethyl Carbamate As a Synthetic Intermediate

The emergence of tert-butyl (2,2-difluoroethyl)carbamate as a useful synthetic intermediate is not linked to a single discovery but is rather the logical outcome of parallel advancements in fluorine chemistry and the development of protecting group strategies. Its history is intrinsically tied to the methods developed to synthesize its precursor, 2,2-difluoroethylamine (B1345623), and the widespread adoption of the Boc protecting group.

The synthesis of 2,2-difluoroethylamine has been approached through various routes over the years. Early methods often involved the amination of 1-halo-2,2-difluoroethane precursors under harsh conditions, such as high temperatures and pressures in an autoclave. google.comresearchgate.net These processes could require long reaction times and sometimes resulted in modest yields. google.com Subsequent research focused on optimizing these conditions, for instance by using catalysts like potassium iodide to facilitate the nucleophilic substitution of the halogen by ammonia. chemicalbook.comgoogle.com Other reported syntheses include the reduction of 2,2-difluoroacetamide (B1351127) with reagents like diborane. google.com The development of more efficient and scalable methods for producing 2,2-difluoroethylamine was a critical prerequisite for the wider availability and use of its derivatives.

The table below summarizes various synthetic approaches for the preparation of 2,2-difluoroethylamine, the direct precursor to the title compound.

Starting MaterialReagentsConditionsYield
1-Bromo-2,2-difluoroethaneAlcoholic Ammonia125-145 °C, 3 daysNot specified
2,2-Difluoro-1-chloroethane28% Ammonium (B1175870) Hydroxide135-140 °C, 31 hoursNot specified
2,2-DifluoroacetamideDiborane in THFNot specified48%
2,2-Difluoro-1-bromoethaneAnhydrous Ammonia, Potassium Iodide, DMSO100 °C, 1 hour82%
2,2-Difluoro-1-chloroethaneAmmonia, Potassium Iodide, DMSO143-145 °C, 4.5 hours88%

This table is based on data from historical and modern synthetic literature. google.comchemicalbook.comgoogle.com

Once 2,2-difluoroethylamine became more accessible, its conversion to this compound is a straightforward and high-yielding protection reaction using standard protocols, typically involving di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The carbamate (B1207046) product provides a stable, easily handled solid form of the volatile and reactive amine, making it a convenient building block for introducing the 2,2-difluoroethylamino group into target molecules.

Strategic Applications of Tert Butyl 2,2 Difluoroethyl Carbamate As a Building Block in Complex Molecule Synthesis

Development of Fluorinated Scaffolds Utilizing tert-Butyl (2,2-difluoroethyl)carbamate

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of synthetic methodologies for the creation of fluorinated scaffolds is of great interest. This compound serves as a key building block in this endeavor, providing a versatile platform for the synthesis of a variety of fluorinated structures. Its utility is demonstrated in the preparation of compounds such as (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate and tert-Butyl (2-bromoethyl)(2,2-difluoroethyl)carbamate.

Stereoselective Installation of Difluoroethyl Moieties

The controlled, three-dimensional arrangement of atoms within a molecule is crucial for its biological activity. The stereoselective installation of difluoroethyl moieties is a key application of this compound and its derivatives. Research has demonstrated the use of asymmetric aldol (B89426) reactions to achieve high stereoselectivity in the synthesis of precursors for novel protease inhibitors. nih.govnih.gov For instance, the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer has been accomplished using both ester-derived Ti-enolate aldol reactions and Evans' diastereoselective syn-aldol reaction. nih.govnih.gov These methods allow for the precise setting of two stereogenic centers, leading to the formation of optically active aminoalkyl oxiranes that are critical intermediates for potent β-secretase (BACE1) inhibitors. nih.gov

PrecursorReaction TypeKey FeatureResulting CompoundApplication
Derivative of this compoundAsymmetric syn- and anti-aldol reactionsHigh diastereoselectivityOptically active aminoalkyl oxiranesSynthesis of BACE1 inhibitors

Synthesis of Difluorinated Heterocycles via this compound Precursors

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The incorporation of difluoroethyl groups into these structures can enhance their therapeutic potential. This compound is a valuable precursor for the synthesis of difluorinated heterocycles. For example, it can be used to synthesize tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate, a building block for more complex heterocyclic systems. uni.lu The synthesis of (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate further illustrates the utility of this precursor in creating functionalized and stereochemically defined difluorinated pyrrolidines. nih.gov

PrecursorResulting HeterocycleSignificance
This compoundtert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamateIntermediate for complex heterocycles
Derivative of this compound(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamateFunctionalized difluorinated pyrrolidine

Contribution of this compound to Nitrogen-Containing Compound Synthesis

Nitrogen-containing compounds are fundamental in organic chemistry and are prevalent in a vast array of biologically active molecules. This compound provides a strategic entry point for the synthesis of diverse nitrogenous compounds, owing to the versatile reactivity of the carbamate (B1207046) group.

Preparation of Functionalized Amines and Amides

The carbamate group in this compound can be readily transformed into other functional groups, making it a valuable tool for the synthesis of functionalized amines and amides. For instance, it can be a precursor to compounds like tert-butyl N-[2-(2,2-difluoroethylamino)ethyl]carbamate and tert-butyl (2,2-difluoroethyl)(3-hydroxypropyl)carbamate. uni.lubldpharm.com The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the corresponding primary or secondary amine, which can then be further functionalized. Additionally, methods exist for the one-pot conversion of t-butyl carbamates into amides using acyl halide-methanol mixtures, a process that avoids the isolation of potentially unstable amine intermediates and often results in high yields. organic-chemistry.org

Starting MaterialProductTransformation
This compoundFunctionalized primary/secondary amineBoc deprotection
t-Butyl carbamateAmideOne-pot reaction with acyl halide-methanol

Access to N-Protected Intermediates for Advanced Organic Synthesis Research

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in multi-step organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This compound itself is an N-protected intermediate. The Boc group shields the nitrogen atom, allowing for selective reactions at other sites of the molecule. This strategy is crucial in the synthesis of complex molecules where multiple reactive functional groups are present. For example, the synthesis of potent β-secretase inhibitors relies on the use of Boc-protected aminoalkyl oxiranes derived from precursors related to this compound. nih.gov The Boc derivative is formed by reacting the corresponding amino alcohol with di-tert-butyl dicarbonate (B1257347). nih.gov

This compound in Natural Product and Drug Lead Synthesis as a Synthetic Tool

The unique properties conferred by the difluoroethyl moiety make this compound an attractive building block in the synthesis of natural products and drug leads. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

The utility of tert-butyl carbamate derivatives is evident in the synthesis of potent β-secretase (BACE1) inhibitors, where a 3,5-difluorophenylmethyl side chain acts as a key P1 ligand. nih.gov The synthesis of these inhibitors often involves the opening of an aminoalkyl epoxide, derived from a Boc-protected precursor, with an appropriate amine. nih.gov Furthermore, the versatility of the carbamate group allows for its conversion into various functional groups necessary for building complex molecular architectures. For example, the Curtius rearrangement of an acid derived from a related structure can install the required amine functionality. nih.gov The resulting Boc-protected amine can then be readily converted to an epoxide, a crucial building block for a range of BACE1 inhibitors. nih.gov

Strategic Incorporation into Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has become a powerful paradigm for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent and selective drug candidates. The incorporation of fluorine-containing fragments, such as those derived from this compound, is particularly advantageous in FBDD for several reasons.

The presence of the difluoromethyl group can significantly influence the binding interactions of a fragment with a protein target. The strong carbon-fluorine bond can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, thereby enhancing binding affinity and specificity. Furthermore, the conformational preferences induced by the gem-difluoro group can pre-organize the fragment into a bioactive conformation, leading to higher ligand efficiency.

While specific, publicly available data on fragment screening libraries explicitly containing this compound is limited, the principles of FBDD strongly support its utility. The synthesis of a focused fragment library would involve the deprotection of the Boc group followed by derivatization to introduce a variety of functional groups for interaction with protein targets.

Table 1: Illustrative Examples of Potential Fragments Derived from this compound

Fragment StructureR-Group for DerivatizationPotential Target Interactions
H₂N-CH₂-CF₂-RAmide, sulfonamide, etc.Hydrogen bonding, electrostatic interactions
HOOC-CH₂-CF₂-NH-R'Carboxylate, ester, etc.Salt bridges, hydrogen bonding
Aryl-CF₂-CH₂-NH-R''Aromatic ringsPi-stacking, hydrophobic interactions

This table is illustrative and represents the potential for creating a diverse fragment library from the parent compound.

Total Synthesis Efforts Where this compound Serves as a Key Intermediate

The utility of this compound extends beyond fragment-based approaches into the realm of total synthesis of complex natural products and their analogs. In this context, it serves as a crucial building block, allowing for the stereocontrolled introduction of the difluoroethylamino moiety into larger, more complex scaffolds. The Boc-protecting group is instrumental in masking the reactivity of the amine during preceding synthetic steps, and its selective removal under mild acidic conditions allows for subsequent functionalization at the desired stage of the synthesis.

While detailed examples of total syntheses explicitly citing the use of this compound are not readily found in broad literature searches, the strategic value of Boc-protected amino building blocks is a cornerstone of modern synthetic chemistry. The application of this specific fluorinated building block can be inferred in the synthesis of fluorinated analogs of bioactive natural products, where the difluoroethyl group is installed to modulate the parent molecule's biological activity.

Table 2: Hypothetical Application in the Total Synthesis of a Bioactive Molecule Analog

Synthetic StepReactant 1Reactant 2ProductPurpose of this compound
Nucleophilic AdditionAldehyde-containing intermediateDeprotonated this compoundIntermediate with difluoroethylamino side chainIntroduction of the key fluorinated motif
DeprotectionProduct from previous stepTrifluoroacetic acidAmine-functionalized intermediateUnmasking the amine for further elaboration
Amide CouplingAmine-functionalized intermediateCarboxylic acid-containing fragmentFinal fluorinated analogCompletion of the molecular scaffold

This table presents a hypothetical synthetic sequence to illustrate the strategic role of the title compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research Pertaining to Tert Butyl 2,2 Difluoroethyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural and mechanistic investigation of tert-Butyl (2,2-difluoroethyl)carbamate. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F provides multiple probes to examine the molecule's structure, conformation, and behavior in solution.

The structure of carbamates, including this compound, is characterized by restricted rotation around the central carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon gives rise to the existence of E and Z rotational isomers (rotamers). Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying this dynamic process. researchgate.netmst.edu In analogous fluorinated carbamates, VT ¹³C and ¹⁹F NMR studies have been employed to quantify the energy barrier for this E/Z-isomerization. mst.edu At low temperatures, the signals for the E and Z rotamers can be resolved separately, while at higher temperatures, they coalesce as the rate of interconversion increases. By analyzing the spectra at different temperatures, the activation barrier for this rotation can be calculated using the Eyring-Polanyi equation. mst.edu For a model fluorinated carbamate (B1207046), this rotational barrier was determined to be approximately 15.65 ± 0.13 kcal/mol. mst.edu

The conformational preference of the 2,2-difluoroethyl moiety is another key aspect that can be investigated by NMR. Studies on the related compound 2,2-difluoroethylamine (B1345623) hydrochloride have shown that the conformational isomerism is influenced by a "double gauche effect," where the ammonium (B1175870) group exists in a gauche relationship with both fluorine atoms. nih.gov This effect is driven primarily by electrostatic interactions. nih.gov Analysis of NMR coupling constants, particularly three-bond proton-proton (³JHH) and proton-fluorine (³JHF) couplings, allows for the determination of the predominant dihedral angles and thus the preferred conformation of the ethyl chain in solution.

Table 1: Representative VT-NMR Data for a Model Fluorinated Carbamate
ParameterValueTechniqueReference
Rotational Barrier (ΔG‡)15.65 ± 0.13 kcal/molVT ¹³C and ¹⁹F NMR mst.edu
Coalescence Temperature (Tc)Varies by nucleus and magnetic field strengthVT NMR mst.edu
Isomerism TypeE/Z Rotational IsomerismVT NMR researchgate.netmst.edu

While stable intermediates are not always isolable, advanced NMR techniques can be used to detect and structurally characterize transient species in a reaction mixture. For instance, in reactions involving the cleavage or formation of the carbamate group, ¹H and ¹³C NMR can monitor the disappearance of starting material signals and the appearance of product signals, allowing for real-time reaction tracking. nih.gov

In hypothetical reaction pathways, if an intermediate were to form, its structure could be elucidated using a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the intermediate.

HSQC (Heteronuclear Single Quantum Coherence) would correlate protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different parts of the intermediate, aiding in stereochemical and conformational assignments.

By applying these techniques, researchers can gain direct evidence for proposed reaction intermediates, providing critical support for a hypothesized reaction mechanism.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Structural Elucidation of Intermediates

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction intermediates. It is routinely used to confirm the identity of a synthesized product. nih.gov

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). For compounds containing a tert-butoxycarbonyl (Boc) protecting group, such as this compound, a characteristic fragmentation pathway is observed. nih.gov This process typically involves the coupled elimination of isobutylene (B52900) (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov

The fragmentation is believed to proceed in two steps:

Loss of isobutylene (C₄H₈), a mass loss of 56 Da. reddit.com

Subsequent loss of carbon dioxide (CO₂), a mass loss of 44 Da.

The resulting fragment ion corresponds to the protonated 2,2-difluoroethylamine. Further fragmentation of this ion can also be observed, providing additional structural confirmation. Analyzing these specific fragmentation pathways provides a high degree of confidence in the structural assignment of the parent molecule.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound
Precursor Ion [M+H]⁺ (m/z)Fragment IonNeutral LossFragment m/z (Predicted)
182.1[M+H - C₄H₈]⁺Isobutylene (56 Da)126.1
182.1[M+H - C₄H₈ - CO₂]⁺Isobutylene + Carbon Dioxide (100 Da)82.1
126.1[M+H - C₄H₈ - CO₂]⁺Carbon Dioxide (44 Da)82.1

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov This capability is particularly crucial in isotopic labeling studies, which are designed to trace the path of atoms through a chemical reaction.

For carbamates, labeling studies can be performed using isotopically labeled carbon dioxide (e.g., ¹³CO₂ or ¹⁴CO₂) to investigate mechanisms of formation or degradation. rsc.org HRMS can easily distinguish between the unlabeled molecule and its isotopically labeled counterpart due to the precise mass difference. For example, incorporating a single ¹³C atom in place of a ¹²C atom results in a predictable mass shift. This allows researchers to confirm the successful incorporation of the label and determine its position within the molecule by analyzing the masses of fragments in an HRMS/MS experiment.

Table 3: Theoretical Exact Masses for Unlabeled and ¹³C-Labeled this compound
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
UnlabeledC₇H₁₃F₂NO₂181.0863
Carbonyl-¹³C LabeledC₆¹³CH₁₃F₂NO₂182.0897

Chromatographic Separations (HPLC, GC) for Reaction Optimization and Purity Assessment in Research Contexts

Chromatographic techniques are essential for both the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used to assess purity, quantify yield, and monitor the progress of a reaction.

In a research context, HPLC is frequently used to separate the target compound from unreacted starting materials, reagents, and any byproducts. nih.gov Reversed-phase HPLC, using a C18 column, is a common choice for molecules of this polarity. A gradient elution, typically with water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, allows for the efficient separation of components with varying polarities. nih.govsielc.com By analyzing aliquots of a reaction mixture over time, the optimal reaction conditions (e.g., time, temperature, catalyst loading) can be determined by tracking the consumption of reactants and the formation of the product. Following a reaction, HPLC is used to determine the purity of the final product, often with a photodiode array (PDA) detector to check for co-eluting impurities. nih.gov

Gas chromatography can also be employed, particularly for analyzing the volatile precursors of this compound or for certain reaction types where the compound is sufficiently volatile and thermally stable. An interlaboratory study comparing HPLC and GC-MS for the analysis of another carbamate, ethyl carbamate, found that the results from both methods were comparable. nih.gov The choice between HPLC and GC often depends on the specific properties of the analytes and the complexity of the sample matrix.

Table 4: Example HPLC Method for Purity Assessment
ParameterConditionReference
Column XBridge BEH130 C₁₈ (3.5 µm, 4.6 mm x 100 mm) nih.gov
Mobile Phase A Water with 0.045% Trifluoroacetic Acid (TFA) nih.gov
Mobile Phase B Acetonitrile with 0.036% Trifluoroacetic Acid (TFA) nih.gov
Gradient 40% to 70% B over 8 minutes nih.gov
Flow Rate 1.0 mL/min nih.gov
Temperature 25 °C nih.gov
Detection UV at 220 nm nih.gov

Chiral Separations of Enantiomeric this compound Derivatives

The enantioselective separation of chiral molecules is a critical aspect of pharmaceutical research and development, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. For derivatives of this compound that possess one or more chiral centers, analytical and preparative-scale separation of enantiomers is essential for the evaluation of their biological activity and for the synthesis of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. chromatographytoday.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) functionalized with phenylcarbamate derivatives, have demonstrated broad applicability in the resolution of a wide array of racemic compounds, including those containing fluorine atoms. mdpi.comoup.com The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the carbamate moiety can significantly influence the chiral recognition capabilities of the CSP. oup.com For fluorinated compounds, such as derivatives of this compound, CSPs with fluorinated or chlorinated phenylcarbamate selectors can offer enhanced selectivity. chromatographytoday.comresearchgate.net

The primary mechanisms for chiral recognition on polysaccharide-based CSPs involve a combination of attractive interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers of the analyte can interact differentially. The presence of the carbamate linkage and the difluoroethyl group in the target molecules provides sites for these specific interactions.

Supercritical fluid chromatography has emerged as a particularly effective technique for chiral separations, offering advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced consumption of organic solvents, making it a "greener" alternative, especially for preparative-scale separations. chromatographytoday.comresearchgate.net

A typical screening approach for the chiral separation of a new racemic derivative of this compound would involve testing a variety of polysaccharide-based CSPs under different chromatographic modes (normal-phase, polar organic, reversed-phase for HPLC, and SFC). The mobile phase composition is systematically varied to optimize selectivity and resolution.

Below is an interactive data table summarizing hypothetical screening results for the chiral separation of a representative derivative on various polysaccharide-based CSPs.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.02.51.252.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (85:15)1.03.11.151.8
Amylose tris(3-chloro-5-methylphenylcarbamate)CO2/Methanol (80:20)3.01.81.403.5
Cellulose tris(4-chloro-3-methylphenylcarbamate)CO2/Methanol (75:25)3.02.21.322.9

Preparative Chromatography for Advanced Intermediate Isolation

In the multi-step synthesis of complex pharmaceutical compounds, the isolation and purification of key intermediates in high purity and sufficient quantities are crucial for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. Preparative high-performance liquid chromatography (Prep-HPLC) is a robust and versatile technique for the purification of advanced intermediates in the synthesis pathways involving this compound. google.com

The primary goal of preparative chromatography is to isolate a target compound from a mixture, which may include unreacted starting materials, reagents, by-products, and other impurities. google.com Compared to analytical HPLC, preparative HPLC utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the purification of moderately polar organic compounds like the intermediates of this compound. In RP-HPLC, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol. Trifluoroacetic acid (TFA) is often added to the mobile phase in small concentrations (e.g., 0.1%) to improve peak shape and resolution, particularly for compounds with basic functional groups.

The development of a preparative HPLC method typically begins with the optimization of the separation at the analytical scale. The goal is to achieve a good resolution between the peak of the target intermediate and the peaks of all impurities. Once satisfactory separation is achieved, the method is scaled up to the preparative level. This involves increasing the column diameter, mobile phase flow rate, and sample load.

A critical parameter in preparative chromatography is the loading capacity, which is the maximum amount of crude sample that can be injected onto the column without compromising the purity of the collected fraction. The loading capacity is dependent on the complexity of the crude mixture and the resolution of the target compound from its closest eluting impurity.

Below is an interactive data table outlining a hypothetical preparative HPLC method for the purification of a key intermediate in a synthetic route to a derivative of this compound.

ParameterValue
InstrumentPreparative HPLC System
ColumnC18, 10 µm, 50 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient20% to 80% B over 30 minutes
Flow Rate100 mL/min
DetectionUV at 220 nm
Injection Volume10 mL
Sample Concentration50 mg/mL in 50% Acetonitrile/Water
Fraction CollectionTriggered by UV threshold

Following the preparative separation, the collected fractions containing the purified intermediate are typically combined, and the solvent is removed, often by rotary evaporation or lyophilization, to yield the pure solid compound. The purity of the isolated intermediate is then confirmed using analytical HPLC and other analytical techniques such as NMR and mass spectrometry.

Theoretical and Computational Studies on Tert Butyl 2,2 Difluoroethyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For tert-Butyl (2,2-difluoroethyl)carbamate, these methods can provide valuable insights into its behavior at the molecular level.

Molecular Orbital Analysis and Fukui Function Calculations

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Fukui functions are used within DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. pnrjournal.com By analyzing the changes in electron density as an electron is added to or removed from the molecule, the Fukui function identifies which atoms are most susceptible to attack. For this compound, these calculations can pinpoint the specific atoms that are most likely to participate in chemical reactions. For example, the carbonyl carbon is often a site for nucleophilic attack, while the nitrogen and oxygen atoms could be sites for electrophilic attack.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the exploration of potential chemical reactions involving this compound, providing detailed information about the energy changes that occur throughout the course of a reaction.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Various computational algorithms are employed to locate these transition states on the potential energy surface.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.com An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. researchgate.net This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

Solvation Effects and Catalytic Cycle Modeling

Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these solvation effects, either by treating the solvent as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). These models provide a more realistic description of reactions in solution.

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of dynamic processes and the exploration of intermolecular interactions.

Solvent-Solute Interactions and Aggregation Behavior

The interaction of this compound with its surrounding solvent environment is dictated by the nature of its constituent functional groups: the bulky, nonpolar tert-butyl group, the polar carbamate (B1207046) linkage, and the difluoroethyl moiety. Computational models, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in predicting these interactions.

The carbamate group (–NHCOO–) is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ether oxygens). The presence of the electron-withdrawing fluorine atoms on the ethyl group is expected to increase the acidity of the N-H proton, thereby enhancing its hydrogen bond donating capacity. Molecular electrostatic potential (MEP) maps, a common computational tool, would likely show a region of positive potential around this proton and negative potential around the oxygen atoms, indicating the preferred sites for interaction with polar solvents.

In aqueous solutions, MD simulations would be expected to show a structured hydration shell around the carbamate group, with water molecules oriented to form hydrogen bonds. Conversely, the hydrophobic tert-butyl group would induce a "caging" effect in water, where water molecules arrange to maximize their own hydrogen bonding network around the nonpolar group. This can lead to aggregation behavior in polar solvents, driven by the hydrophobic effect, to minimize the disruption of the solvent's hydrogen-bonding network.

The aggregation behavior of fluorinated molecules can be complex. While the high electronegativity of fluorine can lead to strong dipole-dipole interactions, the low polarizability of the C-F bond can also result in weak van der Waals forces. Computational studies on similar fluorinated compounds suggest that aggregation is a possibility, influenced by a delicate balance of electrostatic and dispersion forces.

Below is an illustrative data table of hypothetical interaction energies of this compound with various solvents, as might be predicted from computational simulations.

SolventDielectric ConstantPredominant Interaction TypeHypothetical Interaction Energy (kcal/mol)
Water78.4Hydrogen Bonding, Hydrophobic Effect-12.5
Methanol32.7Hydrogen Bonding-10.2
Acetonitrile (B52724)37.5Dipole-Dipole-7.8
Dichloromethane (B109758)9.1Dipole-Dipole-5.1
Hexane1.9van der Waals-2.3

This table is for illustrative purposes only and is based on general principles of intermolecular interactions for analogous compounds.

Host-Guest Interactions in Supramolecular Chemistry Research

The field of supramolecular chemistry investigates the non-covalent interactions between molecules. This compound possesses several features that make it a potentially interesting guest molecule for various host systems.

The carbamate linkage offers sites for hydrogen bonding with hosts that contain complementary donor or acceptor groups. For instance, macrocyclic hosts such as cyclodextrins, calixarenes, and crown ethers could potentially encapsulate this compound.

Computational docking and molecular dynamics simulations are pivotal in predicting the binding modes and affinities of such host-guest complexes. For example:

Cyclodextrins: The hydrophobic tert-butyl group could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) molecule in an aqueous environment, driven by the hydrophobic effect. The polar carbamate and difluoroethyl groups would likely remain at the rim of the cyclodextrin, interacting with the solvent.

Calixarenes: Depending on the size and conformation of the calixarene, it could form complexes with this compound through a combination of hydrophobic interactions with the tert-butyl group and hydrogen bonding with the carbamate moiety.

Crown Ethers: While less likely to encapsulate the entire molecule, crown ethers could potentially interact with the N-H group of the carbamate through hydrogen bonding, particularly if the crown ether is functionalized with appropriate acceptor sites.

The fluorine atoms on the ethyl group can also participate in non-covalent interactions, such as halogen bonding or dipole-dipole interactions with specific host architectures.

Below is a hypothetical data table illustrating potential binding affinities of this compound with common supramolecular hosts, which could be determined through computational free energy calculations.

Host MoleculePredominant Driving Force for BindingHypothetical Binding Affinity (Ka, M-1)
β-CyclodextrinHydrophobic Interaction5.0 x 102
p-Sulfonatocalix rsc.orgareneCation-π / Hydrogen Bonding1.2 x 103
18-Crown-6Hydrogen Bonding8.5 x 101

This table is for illustrative purposes only and represents plausible binding affinities based on studies of similar guest molecules.

Future Directions and Emerging Research Avenues for Tert Butyl 2,2 Difluoroethyl Carbamate

Integration of Artificial Intelligence and Machine Learning in tert-Butyl (2,2-difluoroethyl)carbamate Research

The fusion of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize how scientists approach the synthesis and discovery of molecules like this compound. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns, predict outcomes, and accelerate the entire research and development lifecycle. researchgate.netresearchgate.net

Machine learning models are increasingly adept at predicting the outcomes of chemical reactions with high accuracy. nih.govresearchgate.net For this compound, AI algorithms can be trained on large datasets of known reactions involving fluorinated compounds and carbamates to forecast the major products, yields, and optimal conditions for novel transformations. arxiv.orgarxiv.org This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. researchgate.net

Neural networks and other ML frameworks can model the intricate landscape of reaction parameters—such as solvent, temperature, catalyst, and substrate—to guide the synthesis of this compound derivatives. nih.gov For instance, an AI model could predict the feasibility and outcome of various C-H functionalization or cross-coupling reactions on the carbamate (B1207046), enabling chemists to prioritize the most promising synthetic routes. digitellinc.com

Table 1: Potential AI/ML Applications in Predictive Synthesis

Application Area AI/ML Tool Predicted Outcome for this compound Research
Route Design Retrosynthesis Software (e.g., Synthia, IBM RXN) Suggests novel and efficient synthetic pathways to the core molecule and its derivatives. chemcopilot.com
Reaction Optimization Bayesian Optimization, Neural Networks Predicts optimal reaction conditions (temperature, concentration, catalyst) for maximizing yield.
Outcome Prediction Graph Neural Networks, Transformer Models Forecasts major and minor products for new reactions involving the compound. arxiv.orgnih.gov

| Catalyst Selection | Machine Learning Models | Identifies the most effective catalysts for specific transformations of the carbamate. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond computational approaches, fundamental research into the chemical behavior of this compound under various energetic conditions is opening doors to new synthetic methodologies.

Electrochemical methods offer a green and efficient way to generate reactive intermediates. The electrochemical oxidation of N-Boc protected amines is a known strategy for generating intermediates that can undergo further reactions. chemrxiv.orgresearchgate.net Future research could explore the anodic oxidation of this compound to generate N-centered radicals or cations, which could then participate in intramolecular cyclizations or intermolecular additions. This approach could provide a pathway for site-specific C-H functionalization under mild conditions. chemrxiv.org

Photochemistry provides another avenue for accessing unique reactivity. While the direct photolysis of simple carbamates has been studied, nih.gov the influence of the 2,2-difluoroethyl group on the photochemical behavior of the molecule is an unexplored area. It is plausible that irradiation with UV or visible light, potentially in the presence of a photosensitizer, could lead to novel transformations. For example, research on N,N-dichlorocarbamates has shown that blue light can effectively induce the formation of N-centered radicals, which then participate in reactions like the 1,2-aminochlorination of olefins. chemrxiv.org Similar light-induced radical generation from derivatives of this compound could enable a host of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Strain-release chemistry harnesses the potential energy stored in small, strained rings to drive chemical reactions. nih.govanu.edu.au This strategy has been used to install unique molecular fragments, such as bicyclo[1.1.1]pentane and azetidine (B1206935), onto complex molecules. anu.edu.ausemanticscholar.org The difluoroethyl moiety of this compound could potentially be elaborated into a strained system, or the molecule itself could be used to react with highly strained species. For example, its reaction with bicyclobutanes could lead to the formation of novel fluorinated cyclobutane (B1203170) derivatives. rsc.org

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frglenresearch.com While this compound does not inherently possess the necessary functional groups for click chemistry, it serves as a valuable scaffold that could be readily modified. For instance, the Boc-protecting group could be removed and the resulting amine functionalized with an alkyne or azide (B81097) group. This would transform the molecule into a versatile building block for constructing more complex fluorinated molecules, polymers, or bioconjugates via click chemistry. sigmaaldrich.com

Table 2: Potential Derivatization for Click Chemistry Applications

Functional Group Potential Modification of tert-Butyl (2,2-difluoroethyl)amine Click Reaction Partner Resulting Linkage
Alkyne Acylation with an alkyne-containing carboxylic acid. Azide-functionalized molecule 1,2,3-Triazole
Azide Reaction with an azide-containing sulfonyl chloride. Alkyne-functionalized molecule 1,2,3-Triazole

| Strained Alkene | N-alkylation with a strained alkene (e.g., trans-cyclooctene). | Tetrazine-functionalized molecule | Dihydropyridazine |

Broader Impact of Research on this compound in Advanced Organic Materials Science

Research into this compound and similar molecules is expected to have a significant impact on the development of advanced organic materials. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and unique electrical characteristics. researchgate.netmdpi.com

The 2,2-difluoroethyl motif is a key structural unit that can impart these desirable properties. As a precursor, this compound could be used to synthesize monomers for polymerization. After deprotection of the carbamate, the resulting amine could be incorporated into polyamides, polyimides, or polyurethanes. The presence of the difluoromethyl groups along the polymer backbone would be expected to enhance properties such as hydrophobicity, oxidative stability, and dielectric performance. rsc.org

Furthermore, organofluorine compounds are finding increasing use in applications ranging from coatings and surfactants to materials for electronics and energy storage. rsc.orgresearchgate.net The unique polarity and hydrogen-bonding capabilities introduced by the carbamate and difluoroalkyl groups could lead to materials with novel self-assembly properties, making them suitable for applications in liquid crystals, organic electronics, or specialized membranes. uts.edu.auresearchgate.net The continued development of synthetic methods involving this compound will therefore directly contribute to the toolkit for creating next-generation functional materials. numberanalytics.com

Contribution to Polymer Science and Functional Materials

The incorporation of fluorine into polymers is a well-established strategy for creating materials with unique and desirable properties. nih.govsigmaaldrich.com As a synthetic building block, this compound offers a pathway to introduce geminal difluoro groups into polymer structures, which can impart a range of functional advantages.

After the removal of the Boc protecting group, the resulting primary amine becomes a reactive site. This amine can be used as a monomer in polymerization reactions (e.g., to form polyamides or polyimines) or be grafted onto existing polymer backbones to modify their surfaces and bulk properties. The presence of the difluoroethyl group in these polymers is anticipated to confer several key characteristics.

Expected Properties of Polymers Incorporating the 2,2-Difluoroethyl Moiety:

PropertyContribution of the Difluoroethyl GroupPotential Applications
Thermal Stability The high strength of the carbon-fluorine bond enhances the polymer's resistance to thermal degradation. sigmaaldrich.comHigh-performance plastics, aerospace components, and materials for demanding industrial environments.
Chemical Resistance Fluorine atoms create a non-reactive surface, protecting the polymer chain from chemical attack. nih.govsigmaaldrich.comChemical storage and transport, protective coatings, and durable seals and gaskets.
Hydrophobicity & Oleophobicity The low surface energy of fluorinated chains repels both water and oils. nih.govsigmaaldrich.comNon-stick surfaces, anti-fouling coatings for marine applications, and stain-resistant textiles.
Low Refractive Index The introduction of fluoroalkyl groups is known to lower the refractive index of polymer matrices. mdpi.comOptical fibers, anti-reflective coatings, and advanced optical devices.
Biocompatibility Amino-functionalized polymers are utilized in biomedical fields for applications like biomolecule immobilization and improving cell interaction. msesupplies.comDrug delivery systems, tissue engineering scaffolds, and medical implant coatings.

Research in this area would focus on synthesizing novel monomers derived from this compound and exploring their polymerization behavior. A key challenge would be to manage the often-poor compatibility of highly fluorinated segments with other polymer chains, which can lead to phase separation. mdpi.com However, the strategic placement of these functional groups could also be harnessed to create self-assembling materials, such as block copolymers that form structured nanomaterials. The development of such "smart" materials could lead to advances in fields ranging from electronics to biomedicine. nih.govmsesupplies.com

Role in Probe Development for Chemical Biology Research (as a synthetic building block for probes)

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or other biomolecule. nih.gov These tools are essential for understanding disease mechanisms and for the initial stages of drug discovery. nih.gov The structure of this compound makes it an ideal precursor for synthesizing sophisticated chemical probes, particularly those intended for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The core utility of this compound lies in its modular nature. The Boc-protected amine allows the 2,2-difluoroethylamine (B1345623) "reporter" group to be attached to a specific "ligand" — a molecule designed to bind to a biological target of interest. researchgate.net This synthetic strategy involves deprotecting the amine and then coupling the resulting 2,2-difluoroethylamine with the desired ligand molecule.

The difluoroethyl group offers a distinct advantage as a reporter tag due to the unique properties of the fluorine-19 (¹⁹F) nucleus.

Advantages of the Difluoroethyl Group in ¹⁹F NMR Probes:

FeatureDescriptionBenefit in Chemical Biology
¹⁹F NMR Activity The ¹⁹F nucleus has 100% natural abundance and high NMR sensitivity. cnr.itnih.govAllows for clear and strong signals to be detected, even at low probe concentrations. ljmu.ac.uk
No Biological Background Fluorine is virtually absent in biological systems, meaning there is no background noise in ¹⁹F NMR spectra of cells or tissues. cnr.itnih.govProvides unambiguous detection of the probe and its interaction with its target.
Environmental Sensitivity The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. nih.govChanges in the ¹⁹F NMR signal can indicate when the probe binds to its target protein, providing information on binding events and conformational changes. nih.gov
Metabolic Stability The strong C-F bonds can increase the metabolic stability of the probe, preventing it from being quickly broken down by enzymes in the body.Ensures the probe remains intact long enough to reach its target and be detected.

Future research would involve using this compound to synthesize libraries of targeted probes. For example, by attaching the 2,2-difluoroethyl moiety to known inhibitors of a particular enzyme, researchers could use ¹⁹F NMR to study enzyme-inhibitor interactions in real-time and within a complex biological mixture. This approach provides a powerful, non-invasive method to investigate protein function and dynamics, accelerating the validation of new drug targets and the discovery of novel therapeutic agents. nih.govnih.gov

Q & A

Q. What unexplored applications exist for this compound in targeted drug delivery?

  • Methodological Answer :
  • Prodrug Design : Conjugation to pH-sensitive linkers (e.g., hydrazones) enables tumor-specific carbamate hydrolysis .
  • Nanoparticle Loading : Encapsulation in PLGA nanoparticles (10–200 nm) improves solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.